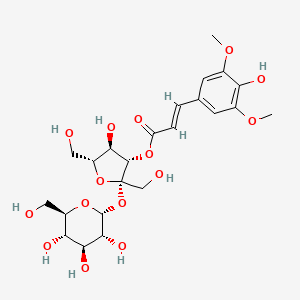
Benzylsuccinyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylsuccinyl-CoA is a coenzyme A (CoA) thioester derivative of benzylsuccinic acid. It plays a crucial role in the anaerobic degradation of toluene, a process that is significant in environmental bioremediation. This compound is formed through the radical addition of toluene to fumarate, followed by β-oxidation to benzoyl-CoA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzylsuccinyl-CoA can be synthesized through a reverse β-oxidation pathway. This involves the activation of benzoate to benzoyl-CoA using a benzoate-CoA ligase or CoA-transferase, and the endogenous production of succinate from glucose under anaerobic conditions. The pathway includes a succinyl-CoA:benzylsuccinate CoA-transferase that activates benzylsuccinate to the CoA-thioester .
Industrial Production Methods
This might involve the use of engineered microbial strains capable of producing this compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Benzylsuccinyl-CoA undergoes several types of reactions, including:
Oxidation: This compound can be oxidized to benzoyl-CoA through β-oxidation pathways.
Substitution: Succinyl-CoA:benzylsuccinate CoA-transferase catalyzes the reversible transfer of CoA between organic acids.
Common Reagents and Conditions
Oxidation: Requires electron transfer flavoproteins (ETFs) and specific dehydrogenases.
Reduction: Uses reduced methylviologen as an artificial electron donor under strictly anoxic conditions.
Substitution: Involves CoA-transferases and substrates like succinate, maleate, or methylsuccinate.
Major Products Formed
Benzoyl-CoA: Formed through the oxidation of this compound.
This compound: Formed through the reduction of benzylidenesuccinyl-CoA.
Aplicaciones Científicas De Investigación
Benzylsuccinyl-CoA has several scientific research applications:
Environmental Bioremediation: Used to evaluate the extent of contamination and bioremediation in anaerobic environments.
Metabolic Engineering: Employed in synthetic pathways for the production of benzylsuccinate in engineered microbial strains.
Biochemical Studies: Studied for its role in anaerobic toluene degradation and the enzymes involved in its metabolism.
Mecanismo De Acción
Benzylsuccinyl-CoA exerts its effects through its involvement in the anaerobic degradation of toluene. The process begins with the addition of toluene to fumarate, forming benzylsuccinate. This intermediate is then activated to this compound by succinyl-CoA:benzylsuccinate CoA-transferase. The compound is further metabolized via β-oxidation to benzoyl-CoA and succinyl-CoA .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl-CoA: A product of benzylsuccinyl-CoA oxidation.
Succinyl-CoA: Involved in the activation of benzylsuccinate.
Methylsuccinate: Can partially replace succinate in the CoA-transferase reaction.
Uniqueness
This compound is unique due to its specific role in the anaerobic degradation of toluene, a process not commonly shared with other CoA derivatives. Its formation and metabolism involve specialized enzymes and pathways that are distinct from those of other similar compounds .
Propiedades
Fórmula molecular |
C32H46N7O19P3S |
|---|---|
Peso molecular |
957.7 g/mol |
Nombre IUPAC |
(3R)-4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid |
InChI |
InChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19-,20-,24-,25-,26?,30-/m1/s1 |
Clave InChI |
KIRGTNPWUTXDFF-DULMRFQQSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)[C@H](CC4=CC=CC=C4)CC(=O)O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}acetamide](/img/structure/B1232517.png)

![(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-N-(3,4,5-trimethoxyphenyl)cyclohexene-1-carboxamide](/img/structure/B1232522.png)





![(3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1232531.png)



![10,13-Dimethyl-17-(1,4,5-trimethyl-hex-2-enyl)-1,2,9,10,11,12,13,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1232536.png)
![[2-[3-phenyl-2-[(E)-3-phenylprop-2-enoyl]-3,4-dihydropyrazol-5-yl]phenyl] acetate](/img/structure/B1232540.png)
